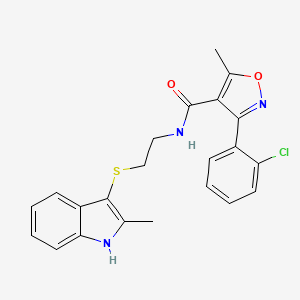

3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide

描述

属性

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O2S/c1-13-21(16-8-4-6-10-18(16)25-13)29-12-11-24-22(27)19-14(2)28-26-20(19)15-7-3-5-9-17(15)23/h3-10,25H,11-12H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYEQOHRYWVNJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Chlorophenyl Group: The chlorophenyl group is often introduced through a halogenation reaction, where a phenyl ring is treated with a chlorinating agent such as thionyl chloride.

Attachment of the Indole Moiety: The indole moiety can be attached via a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile.

Final Coupling: The final step involves coupling the isoxazole intermediate with the indole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the isoxazole ring or the chlorophenyl group using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the isoxazole ring could produce corresponding alcohols or amines.

科学研究应用

Anticancer Properties

Research has indicated that isoxazole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of specific enzymes involved in tumor growth. For example, compounds similar to this structure have been investigated for their ability to inhibit the activity of protein kinases, which play a crucial role in cancer cell signaling pathways .

Antimicrobial Activity

The compound's derivatives have shown promising results against a range of microbial pathogens. Studies have demonstrated that modifications in the isoxazole structure can lead to enhanced antifungal and antibacterial activities. The incorporation of the indole moiety has been linked to improved efficacy against resistant strains of bacteria .

Inhibition of Enzymatic Activity

The presence of the carboxamide group in the compound allows it to act as an inhibitor for various enzymes such as acetylcholinesterase (AChE) and lipoxygenase. These enzymes are critical in inflammatory processes and neurodegenerative diseases. The inhibition of AChE, for instance, is particularly relevant in the context of Alzheimer's disease treatment .

Synthetic Methodologies

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. The following steps outline a general synthetic route:

- Formation of Isoxazole Ring : Reacting appropriate aldehydes with hydrazones or hydrazines can lead to the formation of the isoxazole core.

- Introduction of Functional Groups : Subsequent reactions, such as alkylation or acylation, can introduce the chlorophenyl and indole groups.

- Final Carboxamide Formation : The final step involves converting a suitable intermediate into the desired carboxamide through amide coupling reactions.

Case Study 1: Anticancer Activity

In a study focused on indole derivatives, a compound structurally similar to our target was tested against various cancer cell lines. Results indicated significant cytotoxicity, with IC50 values in the low micromolar range. These findings suggest that further exploration into this class of compounds could yield effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another study evaluated a series of isoxazole derivatives against common bacterial strains. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .

作用机制

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a crucial role in binding to these targets, while the isoxazole ring and chlorophenyl group contribute to the overall activity and specificity. The exact pathways and molecular interactions would require detailed biochemical studies to fully elucidate.

相似化合物的比较

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Key Observations:

Substituent Diversity: The target compound’s indole-thioethyl group distinguishes it from analogs like 2g (trimethoxyphenyl) and SI51 (chromenyl). Indole derivatives are known for modulating receptor binding, while sulfonamide () and thiadiazole () groups may influence solubility and metabolic stability . Trimethoxyphenyl substituents (e.g., 2g) are associated with tubulin inhibition in anticancer agents, as seen in combretastatin analogs .

Pharmacological Implications :

- 2g demonstrated antioxidant activity (IC₅₀ = 12.3 µM in DPPH assay) and anticancer activity (IC₅₀ = 9.8 µM against MCF-7 cells), attributed to electron-donating methoxy groups enhancing radical scavenging .

- The imidazolyl-thienyl group in ’s compound may target ATP-binding pockets in kinases, similar to imatinib derivatives .

Molecular Weight Trends: Higher molecular weights (e.g., 426.9 in ) may reduce bioavailability, necessitating formulation optimization for in vivo efficacy .

Crystallographic and Spectroscopic Data

生物活性

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide is a member of the isoxazole family, which has garnered attention due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 352.31 g/mol. The structure features an isoxazole ring, a chlorophenyl group, and an indole derivative, which are known to contribute significantly to its biological activity.

Biological Activity Overview

Research indicates that compounds containing isoxazole and indole moieties exhibit notable biological activities, including:

- Anticancer Activity : Many derivatives have shown promising results against various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest potential applications in reducing inflammation.

- Antioxidant Properties : Certain derivatives have demonstrated significant antioxidant activity.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The following table summarizes key findings regarding its cytotoxic effects against different cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.48 | Induces apoptosis via caspase activation |

| HeLa | 23.00 | Cell cycle arrest in G2/M phase |

| Hep3B | 22.47 | Reduces alpha-fetoprotein secretion |

Case Studies

- Study on Hepatocellular Carcinoma (Hep3B Cells) :

- Breast Cancer (MCF-7 Cells) :

- Cervical Cancer (HeLa Cells) :

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Cell Cycle Progression : Studies suggest that the compound can induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.

- Apoptosis Induction : Activation of caspases has been observed, leading to programmed cell death in cancer cells.

- Reduction of Oncogenic Factors : The reduction in alpha-fetoprotein secretion in Hep3B cells indicates a potential mechanism for lowering tumor burden.

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(2-chlorophenyl)-5-methyl-N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)isoxazole-4-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Isoxazole Core Formation : Reacting oxime derivatives (e.g., 2-chlorobenzaldehyde oxime) with acetoacetate esters under alkaline conditions, followed by chlorination (e.g., using Cl₂ or PCl₅) to form the isoxazole-carboxylic acid intermediate .

- Indole-Thioether Linkage : Introducing the 2-((2-methyl-1H-indol-3-yl)thio)ethyl group via nucleophilic substitution or thiol-alkylation reactions. For example, coupling 2-methylindole-3-thiol with a bromoethyl intermediate under basic conditions (e.g., NaH in DMF) .

- Amide Coupling : Activating the isoxazole-4-carboxylic acid (e.g., using EDC/HOBt) and reacting it with the amine-containing thioether intermediate .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products like over-chlorination or dimerization.

Q. How can researchers characterize this compound’s structure and purity?

- Methodological Answer :

- Spectroscopic Analysis : Use -/-NMR to confirm substituent positions (e.g., chlorophenyl protons at δ 7.2–7.5 ppm, indole NH at δ ~10.5 ppm). FT-IR can validate amide C=O (~1650 cm⁻¹) and thioether C-S (~650 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₁ClN₂O₂S).

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%). Use C18 columns and acetonitrile/water gradients .

Q. What biological activity screening approaches are suitable for this compound?

- Methodological Answer :

- Target Identification : Prioritize assays based on structural analogs (e.g., indole-thioether derivatives often target kinases or GPCRs). Use docking studies (AutoDock Vina) to predict binding .

- In Vitro Assays : Screen for cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase activity via ADP-Glo™), or antimicrobial activity (MIC determination) .

- Positive Controls : Compare with known isoxazole-indole hybrids (e.g., compounds with reported antiproliferative activity) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model intermediates and transition states, identifying energetically favorable pathways for isoxazole ring closure or amide coupling .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst, temperature) for thioether formation .

- Validation : Correlate computational predictions with experimental yields (e.g., DOE-guided trials) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀ values) and apply statistical tests (ANOVA) to identify outliers .

- Assay Standardization : Control variables like cell line passage number, serum concentration, or compound solubility (use DMSO stocks ≤0.1% v/v) .

- Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity if off-target effects are suspected .

Q. How can researchers design experiments to study the compound’s metabolic stability?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t₁/₂) using nonlinear regression .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates.

- Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., methyl groups) to enhance stability .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Proteomics : Perform SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .

- Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., kinase-ligand structures) to guide SAR .

- In Vivo Imaging : Use fluorescently tagged analogs (e.g., BODIPY conjugates) for tissue distribution studies in animal models .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。